

solubility and stability of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

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An In-depth Technical Guide to the Solubility and Stability of **(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid**

Foreword: Contextualizing the Compound

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS No: 955369-43-4) is an arylboronic acid derivative of significant interest in modern synthetic and medicinal chemistry.^{[1][2]} Its structure, featuring a boronic acid moiety for versatile cross-coupling reactions and a tertiary alcohol for potential hydrogen bonding interactions, makes it a valuable building block. However, like all boronic acids, its utility is fundamentally governed by its physicochemical properties—namely, its solubility in relevant solvent systems and its stability during storage and reaction.

This guide provides an in-depth analysis of these critical parameters. We move beyond simple data reporting to explore the underlying chemical principles and provide robust, field-tested protocols for characterization. The methodologies described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, a cornerstone of successful research and development in the pharmaceutical sciences.

Part 1: The Solubility Profile

Understanding the solubility of **(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid** is paramount for its effective use, from designing homogeneous reaction mixtures to developing formulations for biological screening.^[3] Its solubility is a tale of two parts: the hydrophilic boronic acid and

hydroxyl groups, which favor polar solvents, and the lipophilic phenyl ring, which favors organic media.

Physicochemical Drivers of Solubility

The molecular structure dictates its solubility behavior:

- **Hydrogen Bonding:** The two hydroxyl groups of the boronic acid moiety and the tertiary alcohol group are potent hydrogen bond donors and acceptors. This facilitates dissolution in protic polar solvents like water, methanol, and ethanol.
- **Lewis Acidity:** The sp^2 -hybridized boron atom possesses a vacant p-orbital, making the molecule a mild Lewis acid.^[4] At physiological or higher pH, it can accept a hydroxide ion to form a more soluble, anionic tetrahedral boronate species.^[5]
- **Aromatic System:** The phenyl ring contributes to its solubility in a range of organic solvents, particularly those with some polarity like Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and acetone.^{[6][7]}
- **Intermolecular Interactions:** In the solid state, arylboronic acids often form hydrogen-bonded dimers or extended networks.^{[4][8]} In aqueous solutions, they can undergo dehydration to form less soluble, cyclic trimeric anhydrides known as boroxines.^{[4][9]} This equilibrium is a critical factor limiting aqueous solubility.

Quantitative Equilibrium Solubility Determination

To obtain definitive solubility data, the equilibrium shake-flask method is the gold standard.^[10] ^[11] This protocol is designed to measure the thermodynamic solubility, representing the true saturation point of the compound in a given solvent at a specific temperature.

Rationale for Experimental Choices:

- **Excess Solid:** Using a surplus of the solid compound is crucial to ensure that the solution reaches saturation and that equilibrium is established between the dissolved and undissolved states.
- **Prolonged Equilibration:** An incubation period of 24-72 hours with consistent agitation ensures that the system overcomes kinetic barriers to dissolution and reaches a true

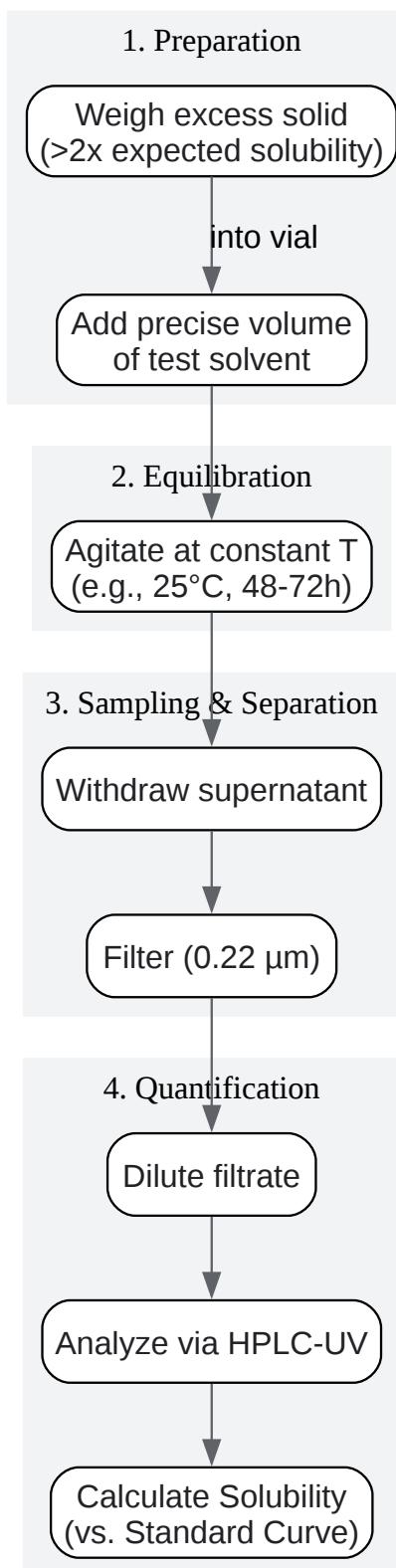
thermodynamic equilibrium.[10][12]

- Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biological relevance) is essential for reproducibility.[10]
- Phase Separation: Accurate quantification requires complete removal of undissolved microparticulates. Filtration through a low-binding membrane (e.g., 0.22 µm PVDF) is preferred over centrifugation, which can leave fine particles suspended.[3]
- Validated Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity and sensitivity, allowing for the separation of the parent compound from any potential degradants.[3][12]

Experimental Protocol: Equilibrium Shake-Flask Method

- Preparation: Add an excess amount of solid **(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid** to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial.
- Incubation: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 48-72 hours.[10][12]
- Sampling & Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into an HPLC vial.
- Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from the same compound.
- Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.[10]

Diagram: Workflow for Equilibrium Solubility Determination



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Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Solubility Data Summary

The following table summarizes the expected solubility of **(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid** in common laboratory solvents, based on its structure and data for related compounds.[\[4\]](#)[\[6\]](#)[\[13\]](#)

Solvent System	Type	Expected Solubility	Rationale / Notes
Water (pH ~5-6)	Polar Protic	Slightly Soluble	H-bonding is favorable, but limited by lipophilic ring and boroxine formation. [14][15]
Phosphate-Buffered Saline (PBS, pH 7.4)	Aqueous Buffer	Sparingly to Slightly Soluble	At neutral pH, a fraction exists as the more soluble boronate anion, but boroxine formation still occurs.
Methanol / Ethanol	Polar Protic	Soluble	Excellent H-bonding capability and moderate polarity effectively solvate the molecule.[6]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Freely Soluble	Strong H-bond acceptor and high polarity make it an excellent solvent for boronic acids.[6]
Acetone	Polar Aprotic	Soluble	Good balance of polarity to dissolve the molecule.[7]
Acetonitrile (ACN)	Polar Aprotic	Sparingly Soluble	Less polar than other organic solvents, providing moderate solvating power.
Dichloromethane (DCM)	Nonpolar	Very Slightly Soluble	Insufficient polarity to effectively solvate the hydrophilic boronic acid and alcohol groups.

Hexanes	Nonpolar	Practically Insoluble	Dominated by nonpolar interactions; cannot overcome the energy of the solid-state lattice. ^[4]
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Part 2: The Stability Profile & Degradation Pathways

The stability of a boronic acid is not absolute; it is susceptible to specific degradation pathways that must be understood to ensure its integrity in storage and application.^[16] Forced degradation (or stress testing) is an essential tool for rapidly identifying these liabilities.^{[17][18]}

Intrinsic Stability of Arylboronic Acids

Two primary degradation pathways are of concern for arylboronic acids:

- Dehydration to Boroxines: This is a reversible condensation reaction of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water.^{[4][9]} This is particularly relevant in the solid state upon heating and in non-aqueous solutions.
- Oxidation: The carbon-boron bond is susceptible to cleavage by oxidative species. For phenylboronic acids, this typically results in the formation of the corresponding phenol.^{[19][20]} This pathway is a significant concern in biological systems or when using oxidizing reagents.^[21]

Experimental Workflow: Forced Degradation Study

This protocol is designed to induce 5-20% degradation, which is sufficient to identify and characterize potential degradants without completely destroying the parent compound.^[17]

Rationale for Experimental Choices:

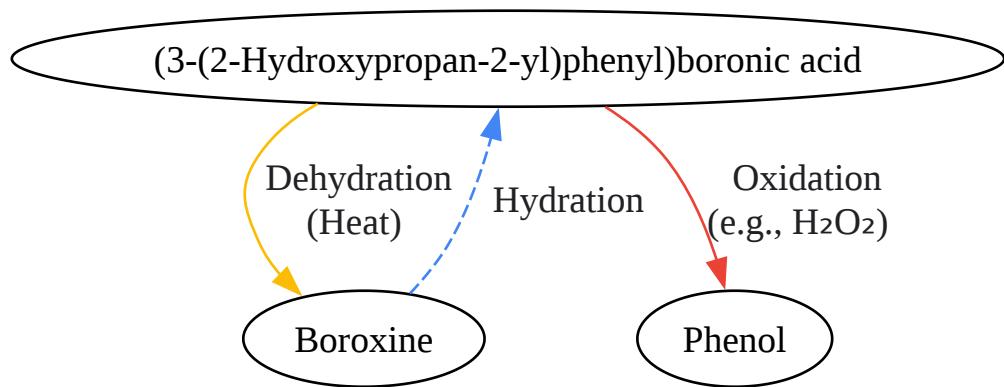
- Controlled Stress: Conditions are chosen to be more severe than standard storage but are not intended to be destructive. This allows for the identification of relevant, not artifactual, degradation products.^[18]

- **Parallel Controls:** A control sample, protected from the stress condition, is run in parallel for each experiment. This is critical to distinguish stress-induced degradation from any inherent instability of the compound in the solvent system.
- **Mass Balance:** A key aspect of a self-validating stability-indicating method is achieving mass balance. The sum of the parent compound and all detected degradation products should account for ~100% of the initial concentration, ensuring all major species are observed.

Experimental Protocol: Forced Degradation

- **Stock Solution:** Prepare a stock solution of **(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid** in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
- **Stress Conditions:** Dispense aliquots of the stock solution into separate vials for each stress condition.
 - Acid Hydrolysis: Add 0.1 M HCl. Heat at 70 °C for 24 hours.[17]
 - Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.
 - Oxidation: Add 3% H₂O₂. Keep at room temperature in the dark for 24 hours.[17]
 - Thermal Stress (Solution): Heat the stock solution at 70 °C for 48 hours.
 - Thermal Stress (Solid): Store the solid compound at 105 °C for 24 hours, then dissolve for analysis.
 - Photolytic Stress: Expose the stock solution to UV (200 w-hr/m²) and visible (1.2 million lux-hr) light, as per ICH Q1B guidelines.
- **Neutralization & Analysis:** Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-stressed control, by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

Analysis of Major Degradation Pathways



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